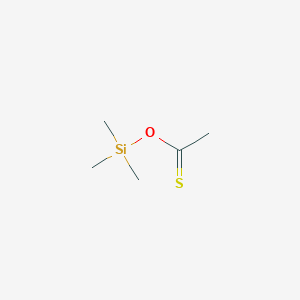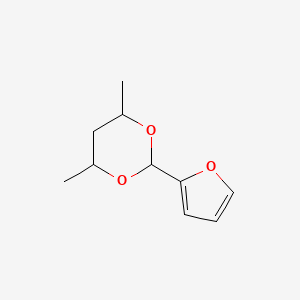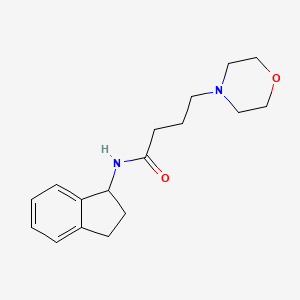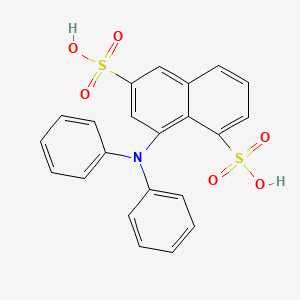
8-(Diphenylamino)naphthalene-1,6-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Diphenylamino)naphthalene-1,6-disulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and a diphenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylamino)naphthalene-1,6-disulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the diphenylamino group. The process begins with the sulfonation of naphthalene to form naphthalene-1,6-disulfonic acid. This intermediate is then reacted with diphenylamine under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Diphenylamino)naphthalene-1,6-disulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions may result in the formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
8-(Diphenylamino)naphthalene-1,6-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-(Diphenylamino)naphthalene-1,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The diphenylamino group can interact with various biological molecules, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with aqueous environments. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
8-(Diphenylamino)naphthalene-1,6-disulfonic acid can be compared with other similar compounds, such as:
Naphthalene-1,6-disulfonic acid: Lacks the diphenylamino group and has different chemical properties and applications.
8-(Phenylamino)naphthalene-1,6-disulfonic acid: Contains a phenylamino group instead of a diphenylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6274-84-6 |
|---|---|
Formule moléculaire |
C22H17NO6S2 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
8-(N-phenylanilino)naphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C22H17NO6S2/c24-30(25,26)19-14-16-8-7-13-21(31(27,28)29)22(16)20(15-19)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H,(H,24,25,26)(H,27,28,29) |
Clé InChI |
LYCOUVKWAVNVDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C(=CC(=C3)S(=O)(=O)O)C=CC=C4S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


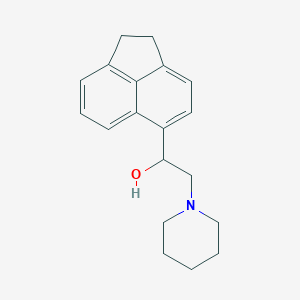
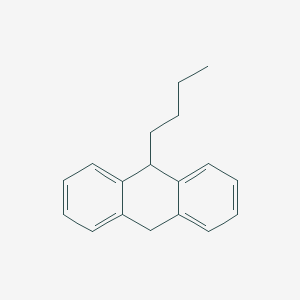


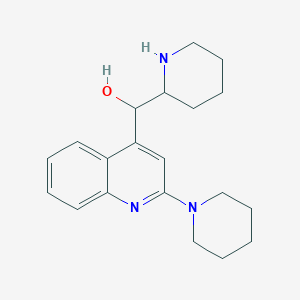

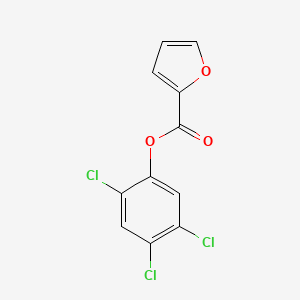
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
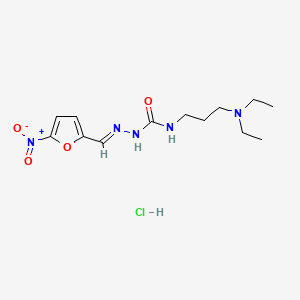
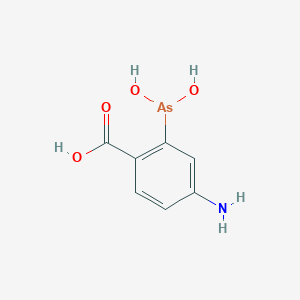
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
